Methanol, (2-methoxyethoxy)-

説明

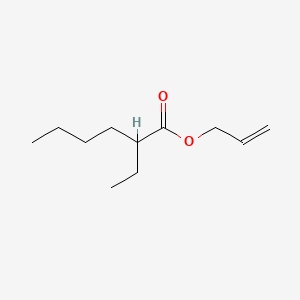

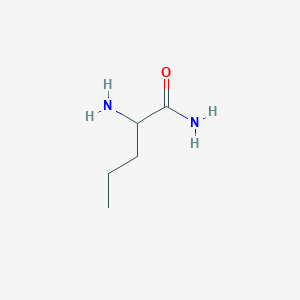

“Methanol, (2-methoxyethoxy)-”, also known under trade names Methyl carbitol, is an industrial solvent and is commonly used as a fuel system icing inhibitor (FSII) in jet fuels . It is a clear, colorless, hygroscopic liquid . Structurally, it is an alcohol and an ether, with a formula CH3OCH2CH2OCH2CH2OH .

Molecular Structure Analysis

The molecular formula of “Methanol, (2-methoxyethoxy)-” is C5H12O3 . Its molecular weight is 120.1470 . The IUPAC Standard InChI is InChI=1S/C5H12O3/c1-7-4-5-8-3-2-6/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis

“Methanol, (2-methoxyethoxy)-” is a clear, colorless, hygroscopic liquid . It has a molecular weight of 120.1470 .科学的研究の応用

Probing the Surface Sites of Metal Oxides

Methanol has been utilized to study the surface sites of metal oxide catalysts, such as ceria nanocrystals. Its adsorption and desorption on these nanocrystals are monitored using spectroscopy and mass spectrometry. This technique helps in understanding the nature of surface sites on metal oxides, which is crucial in catalysis research (Wu et al., 2012).

Investigating Methanol Oxidation Mechanisms

The mechanism of methanol oxidation at low temperatures on nanostructured catalysts like Au/CeO2 and Au/TiO2 has been explored using FTIR spectroscopy and mass spectrometry. This research helps in identifying the active sites, intermediate species, and reaction mechanisms in methanol oxidation, which has implications for the development of efficient catalysts (Rousseau et al., 2010).

Studying Methanol Electrooxidation

Methanol electrooxidation, particularly on electrodes like platinum microparticles on poly(o-methoxyaniline) films, has been studied to understand the electroactivity based on the electrodes' preparation parameters. This research is vital for developing more effective electrocatalysts and fuel cell technologies (Profeti & Olivi, 2004).

Utilization in Organic Synthesis

Methanol serves as a solvent and a sustainable feedstock for synthesizing value-added chemicals and pharmaceuticals. It's used as a C1 source for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, crucial in organic synthesis and drug discovery (Natte et al., 2017).

Photolysis in Environmental Applications

Methanol is used in the photolysis of H2O2 in aqueous solutions to measure the yield of *OH radicals. This method is suitable for polychromatic UV actinometry in large volumes of water, useful in environmental monitoring and photoreactor applications (Goldstein et al., 2007).

Catalysis Research

Methanol is used as a probe in catalysis research, like in the selective oxidation of CH3OH to H2CO on copper(110) catalysts. Such studies provide insights into the oxidation mechanisms, which are fundamental in the development of industrial catalysts (Wachs & Madix, 1978).

Safety and Hazards

“Methanol, (2-methoxyethoxy)-” is considered hazardous. It is a flammable liquid and vapor . It may damage fertility or the unborn child . It causes damage to organs and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

作用機序

Target of Action

Methanol, (2-methoxyethoxy)-, also known under trade names Methyl carbitol, is primarily used as an industrial solvent and as a fuel system icing inhibitor (FSII) in jet fuels . It is a clear, colorless, hygroscopic liquid . The primary targets of this compound are therefore the systems and processes where it is used as a solvent or an additive.

Mode of Action

In the context of its use as a fuel system icing inhibitor, it may function by lowering the freezing point of water, thereby preventing the formation of ice in fuel systems .

Biochemical Pathways

For instance, methanol can be oxidized to CO2 by dissimilation or enter the carbon metabolic pathways and converted into chemicals via certain assimilation pathways .

Result of Action

The molecular and cellular effects of Methanol, (2-methoxyethoxy)- are largely dependent on its application. As a solvent, it can facilitate the dissolution and dispersion of other substances. As a fuel system icing inhibitor, it can prevent ice formation, thereby maintaining the efficiency and functionality of fuel systems .

特性

IUPAC Name |

2-methoxyethoxymethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-6-2-3-7-4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPRALRROOFHFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595820 | |

| Record name | (2-Methoxyethoxy)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67796-27-4 | |

| Record name | (2-Methoxyethoxy)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-[imino(phenyl)methyl]aniline](/img/structure/B3061139.png)

![Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate](/img/structure/B3061147.png)